KM-233

描述

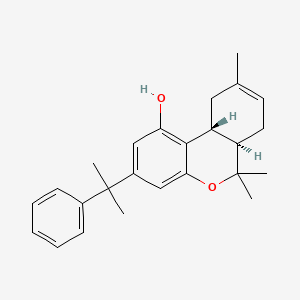

KM-233 是一种合成大麻素类药物,其结构类似于 Δ8-四氢大麻酚,后者是大麻活性成分的较不活泼但更稳定的异构体。this compound 与 Δ8-四氢大麻酚的不同之处在于,戊基侧链被 1,1-二甲基苄基取代。它在体外对大麻素受体 1 和大麻素受体 2 均具有高结合亲和力,对大麻素受体 2 的亲和力为 0.91 纳摩尔,是大麻素受体 1 的 13 倍 .

准备方法

KM-233 是通过一系列化学反应合成的,这些反应涉及对 Δ8-四氢大麻酚侧链的修饰反应条件包括使用各种试剂和催化剂来促进取代并确保最终产物的稳定性 。this compound 的工业生产方法可能涉及使用类似反应条件的大规模合成,并增加纯化和质量控制步骤,以确保该化合物符合研究和医疗用途所需的标准。

化学反应分析

KM-233 会经历各种类型的化学反应,包括氧化、还原和取代。这些反应中常用的试剂和条件包括氧化剂、还原剂和促进官能团取代的催化剂。由这些反应形成的主要产物取决于所使用的特定试剂和条件。例如,氧化反应可能会导致形成羟基化衍生物,而还原反应可能会生成该化合物的还原形式 .

科学研究应用

Antineoplastic Properties

KM-233 has been studied for its antineoplastic effects, particularly against various cancer cell lines. Research indicates that this compound demonstrates increased potency in serum-free conditions, enhancing its effectiveness in inhibiting cancer cell viability. A study involving glioblastoma, melanoma, and colorectal cancer cell lines showed that this compound significantly reduced cell viability when tested without fetal bovine serum (FBS), suggesting that serum presence may hinder cannabinoid efficacy due to protein binding characteristics .

| Cancer Type | Cell Line | IC50 (Serum-Free) | IC50 (10% Serum) |

|---|---|---|---|

| Glioblastoma | U87MG | Lower | Higher |

| Melanoma | A375 | Lower | Higher |

| Colorectal Cancer | HCT116 | Lower | Higher |

In Vivo Efficacy

A notable study evaluated the efficacy of this compound in a murine model of glioma. The results indicated a significant decrease in tumor growth rates when this compound was administered, highlighting its potential as a therapeutic agent in glioma treatment. The study utilized a flank tumor model to assess the compound's impact on tumor progression over time .

Comparative Analysis with Other Cannabinoids

In comparative studies involving this compound, Δ9-tetrahydrocannabinol (THC) and cannabidiol (CBD) were also analyzed for their anticancer properties. Results showed that while all three cannabinoids exhibited antineoplastic activity, this compound had distinct advantages in certain conditions, particularly regarding its binding affinity and resultant bioavailability in serum-free environments .

作用机制

KM-233 的作用机制与其与大麻素受体(特别是大麻素受体 2)的相互作用有关。this compound 与这些受体结合后,会诱发一系列细胞内信号传导事件,导致各种途径(包括丝裂原活化蛋白激酶途径、蛋白激酶 B 途径和信号转导和转录激活子途径)的激活。这些途径在调节细胞增殖、凋亡和其他细胞过程方面起着至关重要的作用。在脑胶质瘤细胞中,this compound 治疗会导致线粒体去极化、胱天蛋白酶 3 激活和细胞骨架收缩,最终导致细胞死亡 .

相似化合物的比较

KM-233 在合成大麻素中独树一帜,因为它具有结构修饰,使其对大麻素受体 2 的选择性高于大麻素受体 1。类似的化合物包括 Δ8-四氢大麻酚,其具有戊基侧链,而不是 this compound 中的 1,1-二甲基苄基。 其他相关类似物包括化合物,其中 1,1-二甲基苄基被取代或被其他基团取代,对大麻素受体的亲和力和选择性各不相同 。这些结构差异导致每种化合物的药理学特性和潜在的治疗应用有所不同。

属性

IUPAC Name |

6,6,9-trimethyl-3-(2-phenylpropan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30O2/c1-16-11-12-20-19(13-16)23-21(26)14-18(15-22(23)27-25(20,4)5)24(2,3)17-9-7-6-8-10-17/h6-11,14-15,19-20,26H,12-13H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZYXCXRHVALIJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC2C(C1)C3=C(C=C(C=C3OC2(C)C)C(C)(C)C4=CC=CC=C4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50745439 | |

| Record name | KM-233 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50745439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

628263-22-9 | |

| Record name | KM-233 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50745439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。